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Introduction
Chloroacetic anhydride, with the chemical formula (ClCH₂CO)₂O, is a highly reactive

derivative of chloroacetic acid. It serves as a potent acylating agent and a versatile

intermediate in a multitude of organic syntheses.[1][2] Its utility is particularly pronounced in the

pharmaceutical and fine chemical industries, where it is employed for the introduction of the

chloroacetyl group into various molecules.[1] This functional group is a valuable synthetic

handle, enabling further modifications and the construction of complex molecular architectures.

This guide provides an in-depth overview of the chemical properties, reactivity, and key

applications of chloroacetic anhydride, tailored for professionals in research and drug

development.

Chemical and Physical Properties
Chloroacetic anhydride is a colorless to slightly yellow crystalline solid with a strong, pungent

odor.[3] It is classified as a hazardous substance, causing severe skin burns and being toxic if

swallowed or inhaled.[1][4] Proper handling in a well-ventilated fume hood with appropriate

personal protective equipment is mandatory.[1]

A summary of its key quantitative properties is presented below for easy reference and

comparison.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b146263?utm_src=pdf-interest
https://www.benchchem.com/product/b146263?utm_src=pdf-body
https://www.fishersci.co.uk/gb/en/scientific-products/lab-reporter-europe/chemicals/amide-synthesis.html
https://m.youtube.com/watch?v=h5E995AB3CE
https://www.fishersci.co.uk/gb/en/scientific-products/lab-reporter-europe/chemicals/amide-synthesis.html
https://www.benchchem.com/product/b146263?utm_src=pdf-body
https://www.benchchem.com/product/b146263?utm_src=pdf-body
https://chemrevise.org/wp-content/uploads/2022/01/6.8.-acyl-chlorides-and-acid-anhydrides.pdf
https://www.fishersci.co.uk/gb/en/scientific-products/lab-reporter-europe/chemicals/amide-synthesis.html
https://byjus.com/chemistry/esterification/
https://www.fishersci.co.uk/gb/en/scientific-products/lab-reporter-europe/chemicals/amide-synthesis.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value References

Molecular Formula C₄H₄Cl₂O₃ [5]

Molecular Weight 170.98 g/mol [3]

Appearance
Colorless to slightly yellow

crystalline solid/prisms
[3][5]

Odor Pungent [3]

Density 1.5494 g/cm³ (at 20 °C) [3]

Melting Point 46 - 60 °C [3][6][7]

Boiling Point 203 °C (at 760 mmHg) [3]

120-123 °C (at 20 mmHg) [6][7]

109-110 °C (at 10 mmHg) [8]

Vapor Pressure <0.75 mmHg (at 20 °C) [6][7]

Solubility

Freely soluble in ether,

chloroform. Slightly soluble in

benzene. Practically insoluble

in cold petroleum ether.

[3][8]

Reactivity and Reaction Mechanisms
The reactivity of chloroacetic anhydride is dominated by the electrophilic nature of its

carbonyl carbons, making it an excellent acylating agent. It readily undergoes nucleophilic acyl

substitution with a variety of nucleophiles.

General Reaction Mechanism
The fundamental reaction pathway for chloroacetic anhydride involves the attack of a

nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. This is

followed by the elimination of a chloroacetate ion, a relatively good leaving group, to form the

acylated product and chloroacetic acid as a byproduct.
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Tetrahedral Intermediate(ClCH₂CO)₂O

[ClCH₂C(O⁻)(O(CO)CH₂Cl)(NuH)]

1. Nucleophilic Attack
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ClCH₂CO-Nu

2. Leaving Group Elimination
3. Deprotonation

ClCH₂COOH

Click to download full resolution via product page

Caption: General mechanism of nucleophilic acyl substitution with chloroacetic anhydride.

Hydrolysis: Reaction with Water
Chloroacetic anhydride reacts rapidly and violently with water in an exothermic reaction to

yield two equivalents of chloroacetic acid.[1][9] This high reactivity with water means it is

moisture-sensitive and must be handled under anhydrous conditions to prevent decomposition.

[9]

Reaction: (ClCH₂CO)₂O + H₂O → 2 ClCH₂COOH

Alcoholysis: Reaction with Alcohols
In a reaction known as alcoholysis, chloroacetic anhydride reacts with alcohols to form a

chloroacetate ester and one equivalent of chloroacetic acid.[10] This reaction is a common

method for introducing the chloroacetyl group as a protecting group for alcohols in multi-step

syntheses.[7] The reaction is typically performed at room temperature or with gentle warming.

[5][8]

Reaction: (ClCH₂CO)₂O + R-OH → ClCH₂COOR + ClCH₂COOH

Aminolysis: Reaction with Amines
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Primary and secondary amines readily react with chloroacetic anhydride to form N-

substituted chloroacetamides.[11][12] This reaction is highly efficient and is a cornerstone in

the synthesis of many pharmaceuticals and biologically active molecules.[11] The reaction

proceeds quickly, often at room temperature, and typically requires a base to neutralize the

chloroacetic acid byproduct.[1]

Reaction: (ClCH₂CO)₂O + R₂NH → ClCH₂CONR₂ + ClCH₂COOH

Friedel-Crafts Acylation
Chloroacetic anhydride can be used as an acylating agent in Friedel-Crafts reactions to

introduce a chloroacetyl group onto an aromatic ring.[3] This electrophilic aromatic substitution

reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and produces an

aryl ketone.[3][8] The resulting chloroacetylated aromatic compound is a versatile intermediate

for further synthetic transformations.

Reaction: (ClCH₂CO)₂O + Ar-H --(AlCl₃)--> ClCH₂CO-Ar + ClCH₂COOH

Experimental Protocols
Detailed experimental procedures are crucial for reproducible and safe laboratory work. Below

are representative protocols for the synthesis of chloroacetic anhydride and a typical

amidation reaction.

Protocol 1: Synthesis of Chloroacetic Anhydride
This protocol describes a common laboratory-scale synthesis from sodium chloroacetate and

chloroacetyl chloride.[13]

Materials:

Sodium monochloroacetate (113.3 g, 1.138 mol)

Chloroacetyl chloride (127.5 g, 1 mol)

Dry benzene (136 mL)

n-Hexane (for washing)
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Procedure:

To a stirred solution of chloroacetyl chloride in dry benzene, slowly add powdered sodium

monochloroacetate over 15 minutes at room temperature. An exotherm will be observed,

raising the temperature to approximately 60°C.

Reflux the resulting mixture for 9 hours.

After reflux, filter the hot solution to remove the precipitated salts.

Cool the filtrate to room temperature, dilute with n-hexane, and then cool further to 0°C to

induce crystallization.

Filter the separated solid, wash with dry n-hexane, and dry to yield chloroacetic anhydride
as a white crystalline solid.

Alternative Isolation: The benzene filtrate from step 3 can be directly subjected to high

vacuum distillation. The product is collected at 109-110°C at 10 mmHg.[13]
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Caption: Workflow for the synthesis of chloroacetic anhydride.
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Protocol 2: General Procedure for N-Chloroacetylation
of an Amine
This protocol provides a general method for the amidation of a primary or secondary amine

using chloroacetic anhydride, which is analogous to procedures using chloroacetyl chloride.

[13] A non-nucleophilic base is used to scavenge the acid byproduct.

Materials:

Amine (e.g., aniline) (1 equivalent)

Chloroacetic anhydride (1.1 equivalents)

Aprotic solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)

Tertiary amine base (e.g., Triethylamine - TEA, or Pyridine) (1.2 equivalents)

Procedure:

Dissolve the amine (1 eq.) and the base (1.2 eq.) in the chosen aprotic solvent in a round-

bottom flask equipped with a magnetic stirrer.

Cool the solution to 0°C using an ice bath.

Slowly add a solution of chloroacetic anhydride (1.1 eq.) in the same solvent to the cooled

amine solution dropwise, maintaining the temperature at or below 5°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-6 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water.

Extract the product into an organic solvent (e.g., ethyl acetate or DCM).

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base,

followed by a wash with saturated sodium bicarbonate solution to remove chloroacetic acid,
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and finally with brine.

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate

the solvent under reduced pressure to obtain the crude amide product.

Purify the product as necessary, typically by recrystallization or column chromatography.

Applications in Drug Development and Synthesis
Chloroacetic anhydride is a key reagent in the synthesis of a wide range of chemical entities

due to its ability to introduce the versatile chloroacetyl group.

N-Acetylation of Amino Acids: It is highly effective for the N-acetylation of amino acids, a

crucial step in peptide synthesis and the modification of biomolecules.[11][14] This

modification can alter the biological activity and physicochemical properties of the parent

amino acid.[14]

Synthesis of Heterocycles: The chloroacetylated products derived from reactions with

chloroacetic anhydride are precursors to various heterocyclic compounds, which form the

core of many drug molecules.

Protecting Group Chemistry: The chloroacetyl group can be used as a protecting group for

hydroxyl and amino functionalities.[7] While not as common as other protecting groups, it

offers an alternative that can be removed under specific conditions.

Intermediate for Bioactive Molecules: It has been used in the synthesis of various complex

molecules, including a water-soluble, thiol-reactive, and photo-switchable cross-linker

(BSBCA) and D,L-7-azatryptophan, showcasing its role in creating specialized research tools

and potential therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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